

physical and chemical characteristics of Trimethoprim impurity F

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Compound of Interest

Compound Name: *Trimethoprim impurity F*

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An In-depth Technical Guide on Trimethoprim Impurity F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Trimethoprim Impurity F**. It includes detailed information on its identity, chemical properties, and the analytical methodologies used for its isolation and characterization, making it an essential resource for professionals in the pharmaceutical industry.

Introduction

Trimethoprim is a synthetic antibiotic agent that inhibits dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria. During the synthesis of Trimethoprim, several process-related impurities can be formed. One such significant impurity is **Trimethoprim Impurity F**. Regulatory bodies require the identification and characterization of impurities present at or above the 0.1% level to ensure the safety and efficacy of the final drug product. [1] This guide focuses specifically on the technical details of **Trimethoprim Impurity F**.

Chemical Identity and Physical Properties

Trimethoprim Impurity F is chemically known as 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine. [2][3][4][5][6] It is also referred to as 3-Desmethoxy 3-Bromo Trimethoprim. [3] The

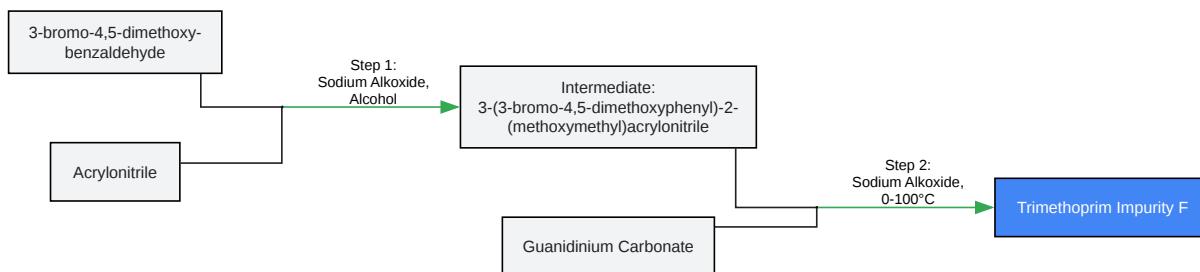
presence of a bromine atom instead of a third methoxy group on the benzyl ring is the key structural difference from the parent Trimethoprim molecule.

Property	Value	References
IUPAC Name	5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine	[4][7][8]
Synonym	3-Desmethoxy 3-Bromo Trimethoprim	[3]
CAS Number	16285-82-8	[3][9][10]
Molecular Formula	C ₁₃ H ₁₅ BrN ₄ O ₂	[3][4][6][9][10]
Molecular Weight	339.19 g/mol	[4][7][8][9][10]
Appearance	Crystalline solid (Inferred from melting point)	

Property	Value	References
Melting Point	Not explicitly found for Impurity F. A related compound, 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine, has a melting point of 225-228 °C.	[11]
Solubility	Specific data not found. Expected to have solubility similar to Trimethoprim, which is soluble in organic solvents like DMSO and sparingly soluble in aqueous buffers.	
Storage	2-8 °C for long-term storage	[5][7]

Synthesis Pathway

A directional synthesis for **Trimethoprim Impurity F** has been developed, which is crucial for obtaining a reference standard for analytical purposes. The synthesis is a two-step process starting from 3-bromo-4,5-dimethoxybenzaldehyde. [2] Step 1: Reaction of 3-bromo-4,5-dimethoxybenzaldehyde with acrylonitrile in an alcohol solution with a sodium alkoxide catalyst to yield 3-(3-bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile. [2] Step 2: The intermediate product is then reacted with guanidinium carbonate and sodium alkoxide in an alcoholic solvent to yield the final product, 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine (**Trimethoprim Impurity F**). [2] The reaction temperature for this step is maintained between 0-100°C for 0.5-6 hours. [2]



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Synthesis workflow for **Trimethoprim Impurity F**.

Experimental Protocols for Identification and Characterization

The detection, isolation, and structural elucidation of **Trimethoprim Impurity F** involve a combination of chromatographic and spectroscopic techniques.

HPLC is the primary technique for separating **Trimethoprim Impurity F** from the active pharmaceutical ingredient (API) and other impurities. [12][13]

- Objective: To separate and quantify **Trimethoprim Impurity F** in bulk drug substance.

- Methodology (Based on European Pharmacopoeia 8.0):
 - Instrument: An LC system such as the Thermo Scientific Dionex UltiMate 3000. [14] * Column: A C18 reversed-phase column (e.g., Thermo Scientific Hypersil Gold, 4.6 x 250 mm, 5 µm). [14] * Mobile Phase: An isocratic mixture of methanol and a sodium perchlorate solution. [13][15] A common composition is a 30:70 ratio of Methanol to a 1.4 g/L solution of sodium perchlorate, with the pH adjusted to 3.6 using phosphoric acid. [16] * Flow Rate: 1.3 mL/min. [13][15] * Column Temperature: 25°C.
 - Detection: UV detector at a wavelength of 280 nm. [13][15] * Injection Volume: 20 µL.
- Sample Preparation:
 - Test Solution: Dissolve 25 mg of the Trimethoprim sample in the mobile phase and dilute to 25 mL.
 - Reference Solution: Dilute the test solution as required by the specific pharmacopeial method for quantification.

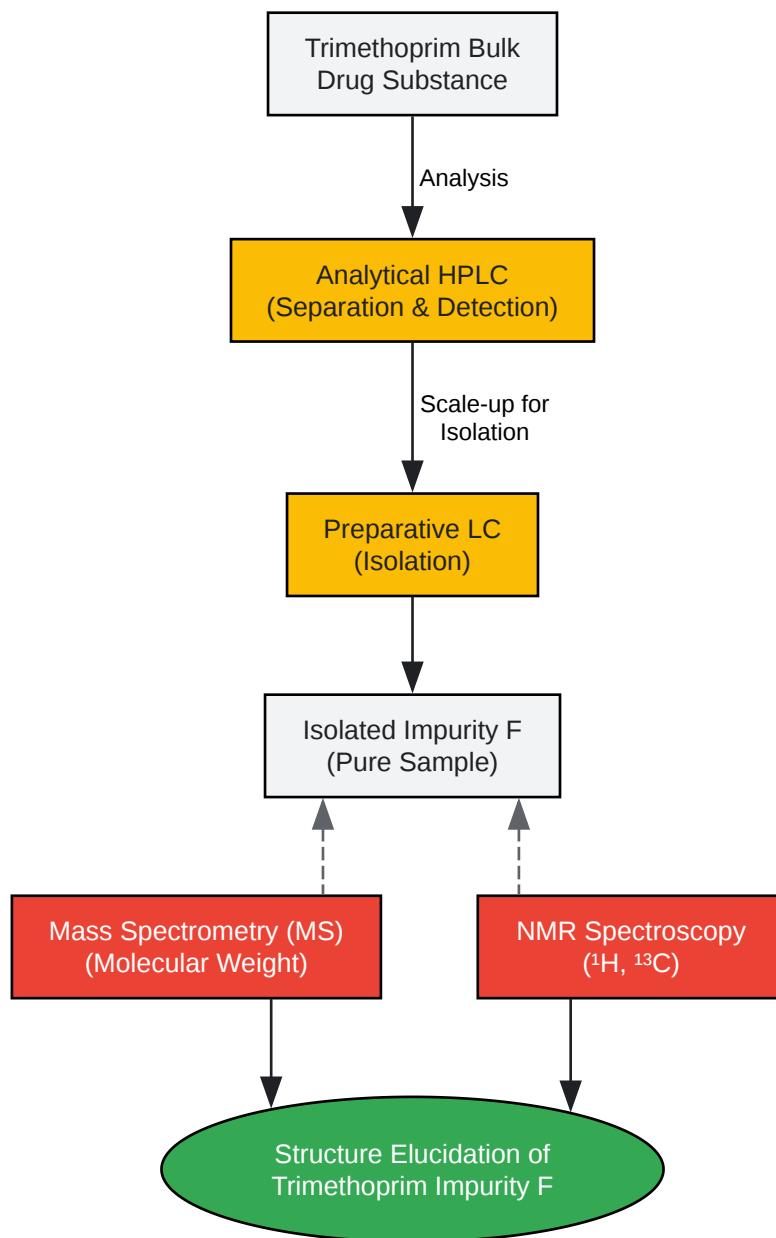
For structural elucidation, the impurity must first be isolated from the bulk material.

- Objective: To obtain a sufficient quantity (1-1.5 mg) of pure **Trimethoprim Impurity F** for spectroscopic analysis. [1]* Methodology:
 - A scaled-up version of the analytical HPLC method is used.
 - Multiple injections of a concentrated Trimethoprim solution (e.g., 8.5 mg per injection) are performed. [1] 3. The eluent corresponding to the Impurity F peak is collected using an automated fraction collector. [1] 4. The collected fractions are combined, and the solvent is removed by rotary evaporation under vacuum at 40°C. [1] 5. The isolated solid is dried under vacuum at 105°C for 16 hours. [1]

A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the isolated impurity. [12]

- Mass Spectrometry (MS):

- Objective: To determine the molecular weight and confirm the presence of the bromine atom.
- Technique: Atmospheric Pressure Chemical Ionization (APCI) is often coupled with LC (LC/MS). [\[1\]](#) * Expected Result: The positive ion APCI spectrum for Impurity F is expected to show a protonated molecular ion cluster at m/z 339 and 341, which is characteristic of a compound containing a single bromine atom. [\[1\]](#) This confirms the substitution of a methoxy group (31 amu) with a bromine atom (79 amu) compared to Trimethoprim ($M+H$ at m/z 291). [\[1\]](#)[\[17\]](#)[\[18\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To provide definitive structural confirmation by analyzing the chemical environment of the protons and carbons.
 - Technique: 1D (1H , ^{13}C) and 2D NMR experiments are performed on the isolated impurity dissolved in a suitable deuterated solvent.
 - Expected Result: The 1H NMR spectrum would confirm the pyrimidine and benzyl protons. Crucially, it would show signals for only two methoxy groups, differing from the three methoxy signals seen in the spectrum of Trimethoprim. [\[19\]](#) The integration and splitting patterns of the aromatic protons would be consistent with the 1,2,4,5-substitution pattern on the brominated benzene ring.



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Analytical workflow for impurity characterization.

Conclusion

Trimethoprim Impurity F, or 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine, is a known process-related impurity in the synthesis of Trimethoprim. Its control and characterization are vital for ensuring the quality and safety of the final pharmaceutical product. This guide has summarized its key physical and chemical properties and outlined the standard experimental protocols for its analysis. The detailed methodologies for synthesis, isolation, and

structural elucidation using HPLC, preparative LC, MS, and NMR provide a solid foundation for researchers and drug development professionals working with Trimethoprim.

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